4-Chloro-2-(trifluoromethyl)phenyl isocyanate CAS number lookup
4-Chloro-2-(trifluoromethyl)phenyl isocyanate CAS number lookup
An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Overview
4-Chloro-2-(trifluoromethyl)phenyl isocyanate, identified by the CAS Number 16588-69-5 , is a highly reactive organic compound used as a key building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a phenyl ring substituted with a chlorine atom, a trifluoromethyl (-CF3) group, and a highly electrophilic isocyanate (-N=C=O) functional group, dictates its chemical behavior and utility.
The trifluoromethyl group significantly enhances the compound's lipophilicity and can influence the biological activity of its derivatives, while the chlorine atom affects its electronic properties.[1] The isocyanate group is prone to nucleophilic attack, making this compound an essential reagent for creating urea, carbamate, and thiocarbamate linkages, which are common motifs in biologically active compounds.[1] This guide provides a comprehensive overview of its properties, a representative synthesis protocol, key reactivity patterns, and essential safety information.
Chemical and Physical Properties
The physicochemical properties of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate are critical for its handling, storage, and application in synthesis. The data below has been compiled from various chemical suppliers and safety data sheets.
| Property | Value | Reference(s) |
| CAS Number | 16588-69-5 | [1][2][3][4][5] |
| Molecular Formula | C₈H₃ClF₃NO | [1][2][5] |
| Molecular Weight | 221.56 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 64-64.5 °C @ 0.5 mm Hg 114-115 °C @ 10 mm Hg | [4][5] |
| Density | 1.467 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.501 | [5] |
| Flash Point | 94 °C (201.2 °F) | [2][4] |
| Purity | Typically ≥97% or ≥98% | [1][2] |
| Sensitivity | Moisture Sensitive | [4][5] |
Synthesis and Manufacturing
The standard industrial synthesis of aryl isocyanates involves the phosgenation of the corresponding aniline. However, due to the high toxicity of phosgene gas, alternative, safer phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are commonly used in laboratory and smaller-scale syntheses. Below is a representative experimental protocol for the synthesis of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate from its aniline precursor.
Experimental Protocol: Synthesis from 4-Chloro-2-(trifluoromethyl)aniline
This protocol is a general method for converting anilines to isocyanates using triphosgene.
Reagents and Materials:
-
4-Chloro-2-(trifluoromethyl)aniline
-
Triphosgene
-
Anhydrous Toluene (or another inert solvent like Dichloromethane)
-
A non-nucleophilic base (e.g., Triethylamine or N,N-Diisopropylethylamine)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for reflux and distillation
Procedure:
-
Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flame-dried or oven-dried and cooled under an inert atmosphere.
-
Reaction Mixture: A solution of 4-Chloro-2-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous toluene is charged into the flask.
-
Triphosgene Addition: A solution of triphosgene (approximately 0.35-0.40 equivalents) in anhydrous toluene is added dropwise to the stirred aniline solution at room temperature.
-
Heating: After the addition is complete, the reaction mixture is heated to reflux. The reaction progress is monitored by TLC or GC-MS to observe the disappearance of the starting aniline. The reaction typically requires several hours.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is carefully removed under reduced pressure.
-
Purification: The crude product is purified by fractional vacuum distillation to yield 4-Chloro-2-(trifluoromethyl)phenyl isocyanate as a clear, colorless liquid.
Note: This is a representative protocol. Isocyanate synthesis is hazardous and should only be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.
Reactivity and Applications in Drug Development
The synthetic utility of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate is centered on the high electrophilicity of the isocyanate carbon atom. It readily reacts with nucleophiles (Nu-H) such as amines, alcohols, and thiols.
Caption: Reaction workflow of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate.
This reactivity is widely exploited in drug discovery. For instance, the related isomer, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is a crucial intermediate in the synthesis of Sorafenib, an oral multi-kinase inhibitor used to treat cancer. In the synthesis of Sorafenib, the isocyanate reacts with an aniline derivative to form the critical urea bond that defines the drug's core structure. Similarly, 4-Chloro-2-(trifluoromethyl)phenyl isocyanate is used as a reagent in the synthesis of benzothiazole compounds that act as antagonists for chemokine receptor 2, which may have applications in treating inflammatory diseases.[5]
Safety and Handling
4-Chloro-2-(trifluoromethyl)phenyl isocyanate is a hazardous chemical that requires strict safety protocols.
-
Toxicity: The compound is harmful if swallowed, in contact with skin, or inhaled.[2][3]
-
Irritation: It is a known irritant to the skin, eyes, and respiratory system.[2][3]
-
Sensitization: As with many isocyanates, there is a risk of causing allergic reactions, asthma-like symptoms, or breathing difficulties upon inhalation.[2][3]
Handling Recommendations:
-
Work should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
In case of potential inhalation exposure, respiratory protection should be used.[2]
-
Due to its moisture sensitivity, it should be stored under an inert atmosphere (e.g., nitrogen) in a tightly sealed container in a cool, dry place.
Conclusion
4-Chloro-2-(trifluoromethyl)phenyl isocyanate is a valuable and versatile reagent for medicinal chemists and process developers. Its well-defined reactivity, centered on the isocyanate group, allows for the reliable formation of key structural motifs in drug candidates and other complex organic molecules. While its handling requires significant precautions due to its toxicity and reactivity, its utility in constructing molecules with potential therapeutic value makes it an important tool in modern organic synthesis.
References
- 1. CAS 16588-69-5: 4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYAN… [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 16588-69-5,4-Chloro-2-(trifluoromethyl)phenyl Isocyanate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
